![molecular formula C10H11IN2O2S B225089 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. It is a small molecule that can irreversibly inhibit the activity of serine proteases by modifying the active site of the enzyme.
Wirkmechanismus
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the serine residue in the active site to form a stable covalent bond, which prevents the enzyme from functioning. This compound is most effective against chymotrypsin-like serine proteases, but it can also inhibit other serine proteases such as trypsin and thrombin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different systems. For example, this compound has been used to study the role of serine proteases in blood clotting, inflammation, and cancer. In addition, this compound has been shown to inhibit the activity of some viral proteases, which may have implications for the development of antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its potency and specificity for serine proteases. It can irreversibly inhibit these enzymes at low concentrations, which makes it a valuable tool for studying their function. However, this compound can also react with other nucleophilic groups in proteins, which can lead to nonspecific effects. In addition, this compound is not stable in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of new serine protease inhibitors that are more specific and potent than this compound. Another area of interest is the use of this compound in combination with other inhibitors or drugs to target multiple pathways or enzymes. Finally, this compound could be used in conjunction with new imaging or analytical techniques to study the function of serine proteases in vivo.
Synthesemethoden
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be synthesized by reacting 4-iodobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been widely used in biochemical and physiological research due to its ability to irreversibly inhibit serine proteases. Serine proteases are a large family of enzymes that play important roles in many biological processes, including blood clotting, inflammation, and digestion. By inhibiting serine proteases, this compound can be used to study the function of these enzymes in various biological systems.
Eigenschaften
Molekularformel |
C10H11IN2O2S |
|---|---|
Molekulargewicht |
350.18 g/mol |
IUPAC-Name |
1-(4-iodophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H11IN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
UGOCBOUOWGHQJY-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



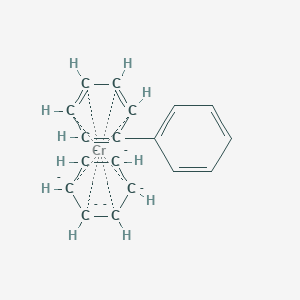
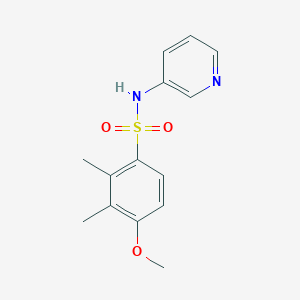
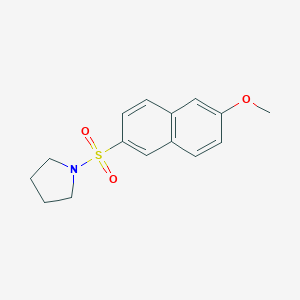
![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
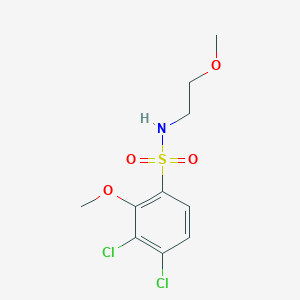
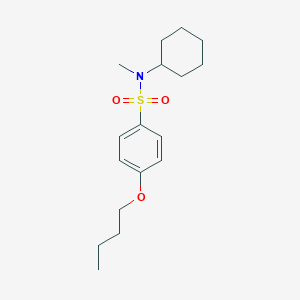
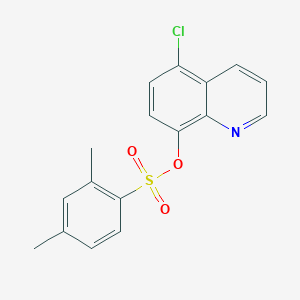
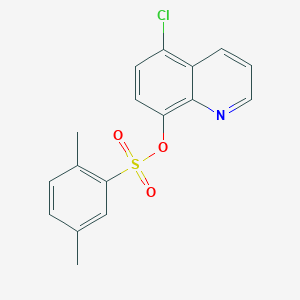
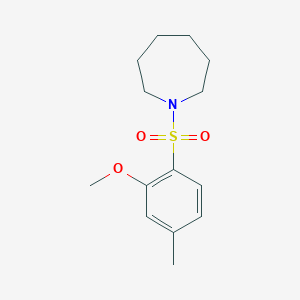
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)
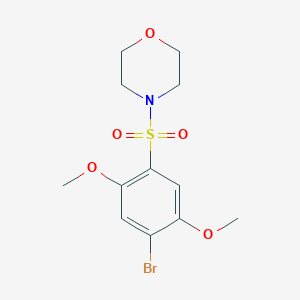
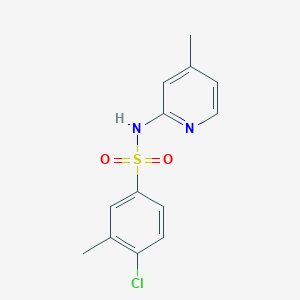
![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)